

# An In-depth Technical Guide to Methyl 3-bromopropanoate (CAS: 3395-91-3)

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## Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280

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## Abstract

**Methyl 3-bromopropanoate** (CAS No. 3395-91-3) is a versatile bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, incorporating both a reactive alkyl bromide and a methyl ester, makes it an invaluable building block for the introduction of a C3 carboxylic acid synthon. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and key applications, with a focus on its reactivity in nucleophilic substitution reactions. Experimental protocols and mechanistic diagrams are included to provide a practical resource for laboratory professionals.

## Physicochemical Properties

**Methyl 3-bromopropanoate** is a colorless to pale yellow liquid.<sup>[1]</sup> Its key physical and chemical properties are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	3395-91-3	[2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>	[2][3]
Molecular Weight	167.00 g/mol	[2][3]
Appearance	Clear colorless to slightly yellow liquid	[3]
Boiling Point	64-66 °C at 18 mmHg (24 hPa)	[2][3]
Density	1.53 g/mL at 25 °C	[2][3]
Refractive Index (n <sub>20/D</sub> )	1.458	[2][3]
Flash Point	75 °C (167 °F) - closed cup	[3]
Water Solubility	Immiscible	[3]
Synonyms	Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester	[3][4]

## Safety and Handling

**Methyl 3-bromopropanoate** is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Class	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Precautionary Statement	Code	Description
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash skin thoroughly after handling.	
P280	Wear protective gloves/ eye protection/ face protection.	
Response	P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.

Data sourced from Sigma-Aldrich Safety Data Sheet.

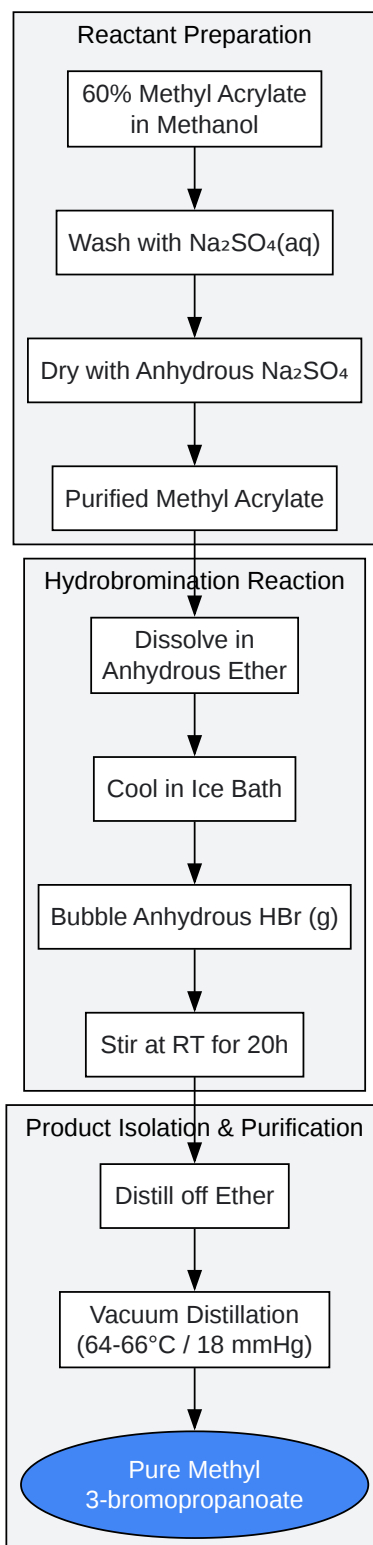
## Synthesis of Methyl 3-bromopropanoate

**Methyl 3-bromopropanoate** is commonly synthesized via the hydrobromination of methyl acrylate. The following protocol is adapted from Organic Syntheses.[5]

## Experimental Protocol: Synthesis from Methyl Acrylate and HBr[5]

- **Preparation of Methyl Acrylate:** A 650 g solution of 60% methyl acrylate in methanol (containing 4 g of hydroquinone as an inhibitor) is washed successively with 800 mL, 400 mL, and 200 mL portions of a 7% sodium sulfate solution. The separated methyl acrylate layer is dried by shaking with 45 g of anhydrous sodium sulfate for 20-30 minutes and then filtered. The typical yield of purified methyl acrylate is 280–325 g.
- **Reaction Setup:** A 1-liter round-bottomed flask is charged with a solution of 258 g (3 moles) of the purified methyl acrylate in 500 mL of anhydrous ether. The flask is equipped with a gas inlet tube extending nearly to the bottom and a drying tube.
- **Hydrobromination:** The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide gas is passed into the solution. The rate of addition should be managed to prevent excessive loss of ether from the exothermic reaction.
- **Reaction Completion:** After the addition is complete, the flask is securely stoppered and allowed to stand at room temperature for approximately 20 hours.
- **Work-up and Distillation:** The ether is removed by distillation from a hot-water bath (80–85 °C). The remaining residue is then transferred to a modified Claisen distilling flask.
- **Purification:** The final product is purified by vacuum distillation. **Methyl 3-bromopropanoate** is collected at 64–66 °C / 18 mmHg. The expected yield is 410–428 g (80–84%).

## Workflow: Synthesis of Methyl 3-bromopropanoate

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for the synthesis of **Methyl 3-bromopropanoate**.

## Reactivity and Applications in Drug Development

The synthetic utility of **Methyl 3-bromopropanoate** stems from the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution ( $S_N2$ ) reactions.<sup>[1]</sup> This allows for the straightforward introduction of the -CH<sub>2</sub>CH<sub>2</sub>COOCH<sub>3</sub> fragment into a wide range of molecules.

This reactivity is widely exploited in pharmaceutical and agrochemical development.<sup>[4]</sup> It serves as a key intermediate for synthesizing more complex molecules, including heterocyclic compounds, spiroanellated  $\gamma$ -lactones, and other bioactive agents.<sup>[2][3][4]</sup>

## Mechanism: $S_N2$ Nucleophilic Substitution

In an  $S_N2$  reaction, a nucleophile ( $Nu^-$ ) attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step, involving a backside attack that displaces the bromide leaving group and results in an inversion of stereochemistry at the carbon center (though this center is achiral in the parent molecule).

**Figure 2.** The  $S_N2$  mechanism for nucleophilic substitution on **Methyl 3-bromopropanoate**.

## Experimental Protocol: Enzymatic Saponification

While not a substitution at the C-Br bond, the ester functionality can also be selectively transformed. The following protocol for enzymatic hydrolysis to 3-bromopropionic acid demonstrates a mild alternative to base-mediated saponification, which could otherwise cause elimination side reactions. This procedure is adapted from a recent submission to Organic Syntheses.<sup>[6]</sup>

- **Reaction Setup:** In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, charge **methyl 3-bromopropanoate** (5.00 g, 29.9 mmol).
- **Solvent Addition:** Add pH 7 phosphate buffer (225 mL) and acetone (25 mL) to the flask. Stir the mixture at 400 rpm until a clear, homogeneous solution is obtained (approx. 10 minutes).
- **Enzyme Addition:** To the stirring solution, add Amano Lipase from *Pseudomonas fluorescens* (2.50 g). The solution will become a cloudy, white suspension.

- **Monitoring:** Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- **Work-up:** Upon completion, acidify the reaction mixture to pH 2 by adding 12 M HCl (aq).
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopropionic acid.

## Conclusion

**Methyl 3-bromopropionate** is a cornerstone synthetic intermediate whose value is defined by its predictable reactivity and versatility. Its ability to readily undergo  $S_N2$  reactions makes it an essential tool for drug discovery and development professionals seeking to construct complex molecular architectures. The reliable synthesis protocols and well-understood reactivity profile ensure its continued and widespread use in the chemical sciences. As a fundamental building block, it facilitates the efficient synthesis of a vast array of compounds, accelerating research and development timelines for new pharmaceuticals and agrochemicals.<sup>[4]</sup><sup>[7]</sup>

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